2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Overview
Description
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an ethene moiety, which is further substituted with a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenylacetylene with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction parameters, leading to improved yields and reduced waste. Additionally, the implementation of green chemistry principles, such as the use of sustainable solvents and catalysts, can further optimize the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving mild bases and solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Oxidation Reactions: Epoxides and diols.
Reduction Reactions: Sulfonyl hydrides and sulfonyl alcohols.
Scientific Research Applications
Chemistry
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is used as a building block in organic synthesis, enabling the formation of complex molecules through various functional group transformations. It serves as a precursor for the synthesis of sulfonamides, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the development of enzyme inhibitors and probes for studying sulfonylation reactions. Its ability to modify proteins and other biomolecules makes it valuable in biochemical studies.
Medicine
The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The sulfonyl chloride group can be modified to enhance the bioactivity and selectivity of drug candidates.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can modify proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar phenyl group but lacking the sulfonyl chloride moiety.
4,4’-Bis(2,6-di-tert-butylphenol): A sterically hindered bisphenol antioxidant used in the stabilization of polymers.
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
Uniqueness
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and ethene moieties, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDMHCNNWGZJY-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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